molecular formula C12H21NO4 B8553018 1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid

1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid

Cat. No.: B8553018
M. Wt: 243.30 g/mol
InChI Key: JUFLLPDRMAQRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO4. It is a derivative of cyclobutanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid can be synthesized by reacting 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like 1,4-dioxane and requires stirring for about 15 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((tert-Butoxycarbonyl)(ethyl)amino)cyclobutane-1-carboxylic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a cyclobutane ring. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

1-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-5-13(10(16)17-11(2,3)4)12(9(14)15)7-6-8-12/h5-8H2,1-4H3,(H,14,15)

InChI Key

JUFLLPDRMAQRAA-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)OC(C)(C)C)C1(CCC1)C(=O)O

Origin of Product

United States

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